molecular formula C17H14ClN3O4 B2535511 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine CAS No. 866150-94-9

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2535511
CAS No.: 866150-94-9
M. Wt: 359.77
InChI Key: UZDSEHIBKHGTFT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features both chlorophenyl and dinitrophenyl groups attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to form the tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(4-chlorophenyl)-1-(2,4-diaminophenyl)-1,2,3,6-tetrahydropyridine.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of both chlorophenyl and dinitrophenyl groups allows for multiple modes of interaction, enhancing its versatility as a research tool.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
  • 4-(4-Methylphenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
  • 4-(4-Nitrophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine

Uniqueness

This compound is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Biological Activity

4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine is a compound of growing interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C17H14ClN3O4
  • Molecular Weight : 359.76 g/mol
  • CAS Number : 866150-94-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the chlorophenyl and dinitrophenyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Neuroprotective Effects

A study investigating neuroprotective agents found that compounds related to tetrahydropyridine structures can inhibit microglial activation and reduce neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease (PD). The protective mechanisms often involve the attenuation of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease. These inhibitory effects are crucial for potential therapeutic applications in conditions like Alzheimer's disease and peptic ulcers .

The biological activities of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Action : The compound reduces the production of nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the activation of microglia and macrophages.
  • Enzyme Inhibition : By binding to the active sites of enzymes like AChE and urease, it prevents substrate interaction and subsequent catalysis.
  • Antimicrobial Mechanism : The presence of nitro groups in the structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Study 1: Neuroprotective Properties

In a study involving MPTP-induced neurotoxicity in mice, treatment with related compounds resulted in decreased levels of inflammatory markers and improved motor function. This suggests that tetrahydropyridine derivatives may offer protective benefits against dopaminergic neuron loss associated with PD .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various synthesized derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, showcasing their potential as effective antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialSalmonella typhiModerate activity
AntimicrobialBacillus subtilisStrong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
Enzyme InhibitionUreaseStrong inhibition
NeuroprotectionDopaminergic neuronsReduced inflammation

Properties

IUPAC Name

4-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-14-3-1-12(2-4-14)13-7-9-19(10-8-13)16-6-5-15(20(22)23)11-17(16)21(24)25/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDSEHIBKHGTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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